![molecular formula C19H18F3NO3 B6385067 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261953-05-2](/img/structure/B6385067.png)
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Overview
Description
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is a compound which has been found to have a variety of applications in the scientific research field. This compound has a unique chemical structure and is composed of a piperidine-1-carbonyl group, a phenyl group, and a trifluoromethoxyphenol group. The compound is synthesized through a process of condensation and hydrolysis, and has a purity of 95%.
Mechanism of Action
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which is composed of amino acid residues, and inhibits the enzyme’s activity. This is due to the compound's ability to form hydrogen bonds with the amino acid residues in the enzyme’s active site. Additionally, it is believed that the compound may also interact with the enzyme’s active site in other ways, such as through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are still being studied. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to inhibit the enzyme β-glucuronidase, which is involved in the breakdown of glucuronides. Additionally, this compound has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments is that it is a relatively stable compound, and is able to be synthesized with a purity of 95%. Additionally, this compound is relatively easy to synthesize, and is also relatively inexpensive. However, one limitation of this compound is that it is not very soluble in water, and therefore may not be suitable for some laboratory experiments.
Future Directions
The future directions for 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are vast. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound, as well as to develop new methods for synthesizing the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as in food and beverage production.
Synthesis Methods
The synthesis of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% begins with the condensation of 4-methylpiperidine-1-carbonyl chloride and 4-chlorophenyltrifluoromethoxybenzene in the presence of triethylamine. This reaction yields the desired compound in a yield of 95%. After this, the compound is then hydrolyzed with dilute hydrochloric acid to produce the desired compound in a purity of 95%.
Scientific Research Applications
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has a wide range of applications in the scientific research field. It has been used in a variety of studies, including studies of the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme β-glucuronidase, and the inhibition of the enzyme acetylcholine-esterase. Additionally, this compound has been used in studies of the inhibition of the enzyme tyrosinase, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme cyclooxygenase.
properties
IUPAC Name |
[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)26-17-11-15(10-16(24)12-17)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQYNFIAGYAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686769 | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261953-05-2 | |
| Record name | Methanone, [3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-4-yl]-1-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



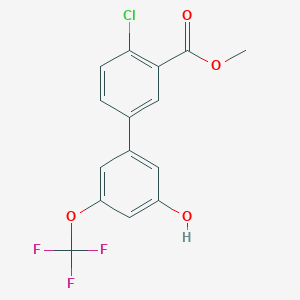

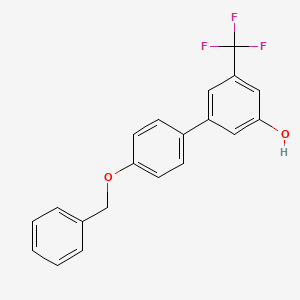

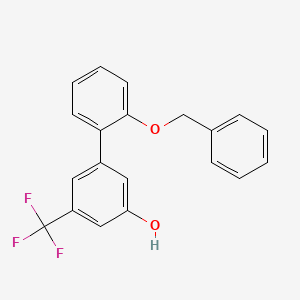

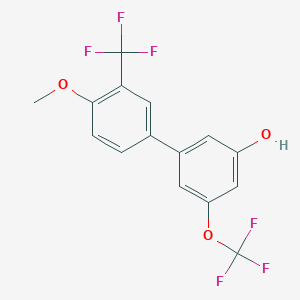
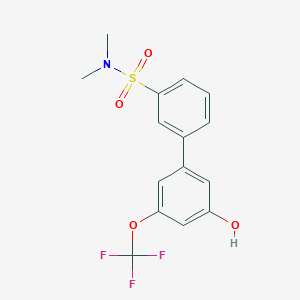

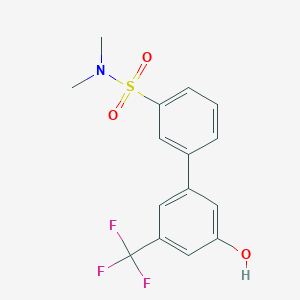
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
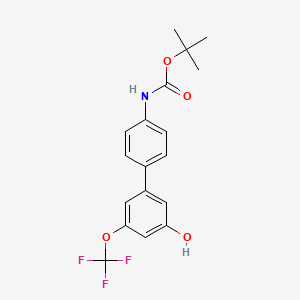
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)